molecular formula C17H30O2 B045232 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- CAS No. 117933-89-8

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-

Cat. No. B045232
M. Wt: 266.4 g/mol
InChI Key: DASQRZJTRKBKPP-UHFFFAOYSA-N
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Patent
US09029576B2

Procedure details

An aqueous NaOH solution (30%, 420 g) was added at room temperature into a stirred mixture of 2,3-dimethyl pentanal (325 g, prepared as above in EXAMPLE II) and aqueous formaldehyde solution (CH2O) (30%, 722 g) while the reaction temperature was allowed to rise up to about 80° C. due to the exothermic reaction. After the addition was completed, the reaction mixture was cooled to about 40° C. The organic phases was separated and fractionally distilled to afford 2-sec-butyl-2-methyl-propane-1,3-diol (277 g). 2-sec-Butyl-2-methyl-propane-1,3-diol was reacted with 2,4-dimethyl-cyclohex-3-enecarbaldehyde to afford 5-sec-butyl-2-(2,4-dimethyl-cyclohex-3-enyl)-5-methyl-[1,3]dioxane according to previous disclosure (See, for example, U.S. Pat. No. 6,444,637).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]([CH3:10])([CH2:8][OH:9])[CH2:6][OH:7])([CH2:3][CH3:4])[CH3:2].[CH3:11][CH:12]1[CH:17]=[C:16]([CH3:18])[CH2:15][CH2:14][CH:13]1[CH:19]=O>>[CH:1]([C:5]1([CH3:10])[CH2:8][O:9][CH:19]([CH:13]2[CH2:14][CH2:15][C:16]([CH3:18])=[CH:17][CH:12]2[CH3:11])[O:7][CH2:6]1)([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C(CO)(CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCC(=C1)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1(COC(OC1)C1C(C=C(CC1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.